"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" synthesis pathway
"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine
Introduction
This guide provides a comprehensive overview of a robust synthetic pathway for the preparation of the novel tertiary amine, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine. The target molecule incorporates two key heterocyclic moieties, pyridine and pyrrolidine, which are prevalent in a vast array of biologically active compounds and pharmaceutical agents. The designed synthesis is a multi-step process that employs common and well-understood reactions in organic chemistry, making it accessible to researchers and drug development professionals. This document will delve into the retrosynthetic analysis, the rationale behind the chosen synthetic strategy, and detailed, step-by-step protocols for each transformation.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the molecule at the tertiary amine nitrogen. The most logical disconnection is the methyl group, leading to a secondary amine precursor. This secondary amine can then be disconnected at one of the carbon-nitrogen bonds, leading to two possible synthetic routes. The chosen strategy, outlined below, involves the formation of the secondary amine via reductive amination, followed by N-methylation. This approach was selected due to the commercial availability of key starting materials and the high efficiency of the proposed reactions.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
The successful synthesis of the target molecule relies on the preparation of key precursors. This section details the synthesis of the requisite pyrrolidine aldehyde and the sourcing of the pyridine amine.
Synthesis of N-Boc-pyrrolidin-3-carbaldehyde
The pyrrolidine fragment is prepared from the commercially available N-Boc-3-(hydroxymethyl)pyrrolidine via a mild oxidation reaction. The Boc (tert-butyloxycarbonyl) protecting group is crucial to prevent side reactions at the pyrrolidine nitrogen in subsequent steps.
Experimental Protocol:
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To a stirred solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
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Stir the biphasic mixture vigorously for 30 minutes.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by silica gel column chromatography to afford N-Boc-pyrrolidin-3-carbaldehyde as a colorless oil.
3-(Aminomethyl)pyridine (3-Picolylamine)
3-(Aminomethyl)pyridine is a commercially available starting material.[1] For completeness, a common synthetic route from 3-cyanopyridine is referenced. This involves the catalytic hydrogenation of the nitrile to the primary amine.[2]
Reagent Properties
| Reagent | Formula | MW ( g/mol ) | Form | BP (°C) |
| N-Boc-3-(hydroxymethyl)pyrrolidine | C10H19NO3 | 201.26 | Oil | - |
| Dess-Martin Periodinane | C13H13IO8 | 424.14 | Solid | - |
| 3-(Aminomethyl)pyridine | C6H8N2 | 108.14 | Liquid | 73-74 (1 mmHg) |
Assembly of the Core Structure
The core of the target molecule is assembled through a reductive amination reaction, followed by deprotection of the pyrrolidine nitrogen.
Reductive Amination to form N-Boc-(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine
Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds.[3] In this step, the synthesized N-Boc-pyrrolidin-3-carbaldehyde is reacted with 3-(aminomethyl)pyridine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride or a 2-picoline-borane complex.
Caption: Reductive amination workflow.
Experimental Protocol:
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Dissolve N-Boc-pyrrolidin-3-carbaldehyde (1.0 eq) and 3-(aminomethyl)pyridine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).
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Add sodium triacetoxyborohydride (1.5 eq) to the solution at room temperature.
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Stir the reaction mixture for 12-18 hours, monitoring by TLC.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield N-Boc-(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.
Boc Deprotection
The Boc protecting group is removed under acidic conditions to yield the free secondary amine.
Experimental Protocol:
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Dissolve the N-Boc protected amine (1.0 eq) in DCM (0.2 M).
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Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
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Separate the organic layer, extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give (pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.
Final N-Methylation
The final step is the methylation of the secondary amine to yield the target tertiary amine. The Eschweiler-Clarke reaction is a suitable method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.
Experimental Protocol:
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To a solution of (pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt%, 2.0 eq).
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Heat the reaction mixture to 90-100 °C for 4-6 hours.
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Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.
Overall Synthetic Pathway
Caption: Overall synthetic pathway.
Conclusion
This guide has outlined a logical and experimentally viable synthetic route to Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine. The pathway leverages well-established synthetic transformations, including oxidation, reductive amination, and N-methylation. The use of a protecting group strategy ensures the selective functionalization of the desired nitrogen atom. The detailed protocols provided herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
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